

Liarozole Phase III Clinical Trial Data in Advanced Prostate Cancer

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Compound Focus: Liarozole

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The following data summarizes the results of a large, randomized Phase III international multicenter study (recruitment from February 1992 to August 1994) that compared oral **liarozole** (300 mg twice daily) with cyproterone acetate (CPA, 100 mg twice daily) in 321 patients with metastatic prostate cancer that had relapsed after first-line endocrine therapy [1].

Table 1: Key Efficacy Outcomes

Outcome Measure	Liarozole (300 mg b.d.)	Cyproterone Acetate (100 mg b.d.)	Statistical Significance (P-value)
Median Crude Survival	10.3 months	10.3 months	Not Significant
Adjusted Hazard Ratio for Survival	0.74 (26% lower risk of death)	Reference	P = 0.039
PSA Response ($\geq 50\%$ reduction)	20% of patients	4% of patients	P < 0.001
Pain Improvement	Significant improvement	Less improvement	P = 0.03

Table 2: Safety and Tolerability Profile

Parameter	Liarozole	Cyproterone Acetate
Most Frequent Adverse Events	Dry skin (51%), Pruritus (25%), Rash (16%), Nail disorders (16%), Hair loss (15%)	Not detailed in the abstract
Severity of Adverse Events	Generally mild to moderate	Not detailed in the abstract
Impact on Quality of Life	No negative effect on overall quality of life score	Not detailed in the abstract
Effects on Vital Signs	No detectable effects on blood pressure, heart rate, ECG, or body weight	No detectable effects

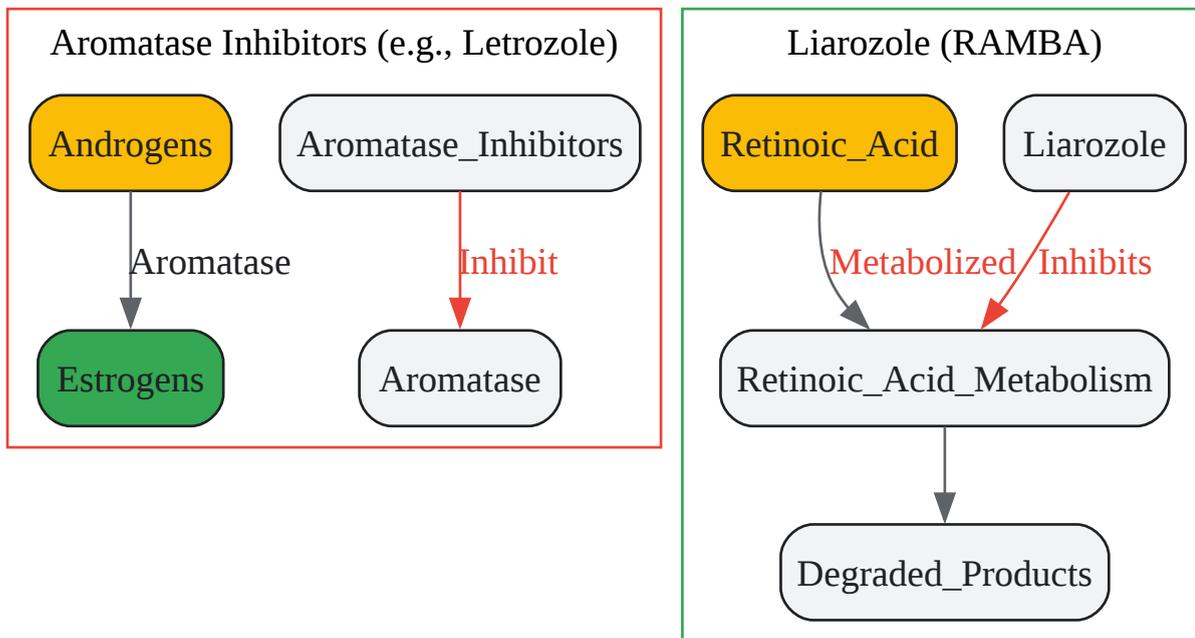
Detailed Experimental Protocol: Liarozole vs. CPA Trial

For researchers to critically evaluate the study, here is a breakdown of the key methodological elements [1]:

- **Study Design:** A Phase III, international, multicenter, randomized trial.
- **Objective:** To compare the efficacy and safety of **liarozole** versus cyproterone acetate (CPA) in patients with metastatic prostate cancer in relapse after first-line endocrine therapy.
- **Patient Population:** 321 patients with confirmed metastatic prostate cancer.
- **Intervention Groups:**
 - **Experimental Arm:** Oral **liarozole** at a dose of 300 mg, taken twice daily.
 - **Active Control Arm:** Oral cyproterone acetate at a dose of 100 mg, taken twice daily.
- **Primary Efficacy Measures:**
 - **Overall Survival:** Calculated from the date of randomization to the date of death.
 - **PSA Response:** Defined as a reduction of at least 50% from the baseline PSA value.
- **Secondary Efficacy Measures:**
 - Pain assessment.
 - Quality of Life, measured using the Functional Living Index-Cancer (FLI-C) score.
- **Statistical Analysis:** Survival analysis was performed using a hazard ratio, adjusted for baseline prognostic factors.

Mechanism of Action: Liarozole vs. Aromatase Inhibitors

It is crucial to distinguish **liarozole**'s mechanism from other endocrine therapies like non-steroidal aromatase inhibitors (e.g., letrozole). The following diagram illustrates the key difference.



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The diagram highlights the fundamental difference:

- **Liarozole** is classified as a **Retinoic Acid Metabolism-Blocking Agent (RAMBA)**. It does not inhibit aromatase. Instead, it works by blocking the metabolism of retinoic acid, increasing its intratumoral levels, which promotes the differentiation of cancer cells [1].
- **Aromatase Inhibitors** (like letrozole and anastrozole), in contrast, work by **directly inhibiting the aromatase enzyme**, which is responsible for synthesizing estrogens from androgens [2] [3].

Interpretation and Context for Researchers

- **Superiority Claim:** The study investigators concluded that **liarozole** was superior to CPA based on the **adjusted survival analysis, PSA response, and pain control** [1]. The 26% reduction in the risk of death is a notable finding in this patient population with advanced disease.

- **Safety Profile:** The adverse events associated with **liarozole** are consistent with its mechanism of altering retinoic acid pathways (e.g., skin and nail effects) but were manageable and did not impair the overall quality of life [1].
- **PSA as a Biomarker:** PSA response was a strong predictor of clinical benefit. Responders, irrespective of treatment, had a median survival benefit of 10 months over non-responders [1].

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